(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
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Overview
Description
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene: is a chiral compound with a unique structure characterized by the presence of a tert-butyl group and two methyl groups on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst to achieve the desired (3S,5R) configuration . The reaction conditions often include controlled temperature and pressure to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability . The use of flow microreactors also enhances the sustainability of the production process by reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can further modify the cyclohexene ring or the substituents.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene has several scientific research applications:
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene exerts its effects involves its interaction with molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- (3R,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
- (3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
- (3R,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
Uniqueness
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of the tert-butyl group and the specific (3S,5R) configuration make it a valuable compound in stereochemical studies and applications .
Properties
CAS No. |
66820-11-9 |
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Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
(3S,5R)-5-tert-butyl-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6,9,11H,7-8H2,1-5H3/t9-,11-/m1/s1 |
InChI Key |
VCFDZQNKXJWFLP-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(=C1)C)C(C)(C)C |
Canonical SMILES |
CC1CC(CC(=C1)C)C(C)(C)C |
Origin of Product |
United States |
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